2-(6-Methoxypyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methoxypyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole is a heterocyclic compound that features a unique combination of a pyridine ring substituted with a methoxy group and an oxazole ring fused with two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxypyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methoxypyridine-2-carbaldehyde with diphenylacetonitrile in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxypyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The methoxy group on the pyridine ring can be oxidized to form a hydroxyl group.
Reduction: The oxazole ring can be reduced under hydrogenation conditions to form a dihydro derivative.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-(6-hydroxypyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole.
Reduction: Formation of 2-(6-methoxypyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazoline.
Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
2-(6-Methoxypyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism by which 2-(6-Methoxypyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole exerts its effects depends on its specific application:
Pharmacological Action: It may interact with specific enzymes or receptors, modulating their activity. The methoxy group can enhance its binding affinity to certain biological targets.
Chemical Reactivity: The presence of electron-donating and electron-withdrawing groups can influence its reactivity in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-(6-Methylpyridin-2-yl)ethanamine: Similar pyridine structure but with an ethylamine side chain.
2-Bromo-6-methoxypyridine: Similar pyridine structure with a bromine substituent.
2-Methoxypyridine: Lacks the oxazole and phenyl groups, simpler structure
Uniqueness
2-(6-Methoxypyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole is unique due to its combination of a methoxypyridine and a diphenyl-substituted oxazole ring. This structure imparts specific electronic and steric properties that can be exploited in various applications, making it a versatile compound in both research and industrial contexts.
Properties
Molecular Formula |
C21H18N2O2 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-(6-methoxypyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C21H18N2O2/c1-24-18-14-8-13-17(22-18)21-23-19(15-9-4-2-5-10-15)20(25-21)16-11-6-3-7-12-16/h2-14,19-20H,1H3 |
InChI Key |
CFZAABLSPYFHIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=N1)C2=NC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.